2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide
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Overview
Description
2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a fluorophenyl group, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group and the hexanamide chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(4-fluorophenyl)hexanamide
- 2-ethyl-N-(4-chlorophenyl)hexanamide
- 2-ethyl-N-(4-bromophenyl)hexanamide
Uniqueness
2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide is unique due to the presence of the thiazole ring and the fluorophenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H21FN2OS |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide |
InChI |
InChI=1S/C17H21FN2OS/c1-3-5-6-12(4-2)16(21)20-17-19-15(11-22-17)13-7-9-14(18)10-8-13/h7-12H,3-6H2,1-2H3,(H,19,20,21) |
InChI Key |
HSIVALVHGBITTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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